

Application Notes and Protocols for DGAT1-IN-1 in Lipid Uptake Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis, playing a crucial role in dietary fat absorption and storage.[1][2] As a member of the membrane-bound O-acyltransferase (MBOAT) family, DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[3][4] This function makes DGAT1 a compelling therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[4][5] DGAT1-IN-1 is a potent and selective small molecule inhibitor of human DGAT1, exhibiting high efficacy in cellular assays. These application notes provide detailed protocols for utilizing DGAT1-IN-1 in both cell-free and cell-based lipid uptake and triglyceride synthesis assays to investigate its effects on lipid metabolism.

Mechanism of Action

DGAT1-IN-1 functions by binding to the fatty acyl-CoA substrate-binding tunnel within the DGAT1 enzyme. This direct interaction blocks the entry of the fatty acyl-CoA substrate, thereby inhibiting the synthesis of triglycerides.[6] This targeted inhibition leads to a reduction in the cellular storage of lipids.

Quantitative Data Summary

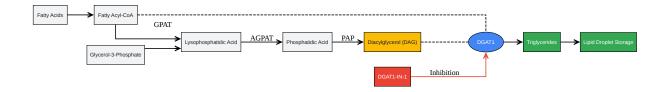


The inhibitory activity of DGAT1-IN-1 and other relevant DGAT1 inhibitors is summarized in the table below. This data provides a comparative reference for researchers working with these compounds.

Compound	Target	IC50	Assay System	Reference
DGAT1-IN-1	Human DGAT1	< 10 nM	Cell lysate from Hep3B cells overexpressing human DGAT1	[7][8]
T863	Human DGAT1	49 nM	CPM fluorescent assay	[9]
T863	Mouse DGAT1	17 nM	TLC assay	[9]
A-922500	Human DGAT1	9 nM	Cell-free assay	[10]
A-922500	Mouse DGAT1	22 nM	Cell-free assay	[10]
H128	Human DGAT1	98 nM	Not specified	[5]

Signaling Pathway and Experimental Workflow

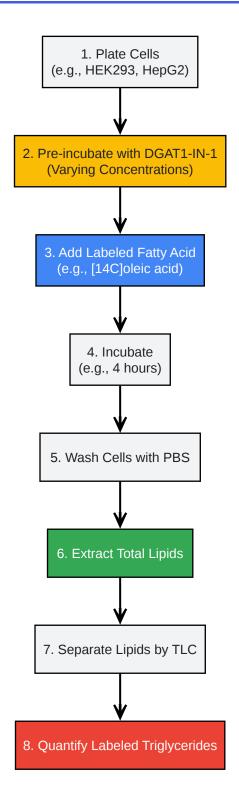
The following diagrams illustrate the DGAT1 signaling pathway in triglyceride synthesis and a general workflow for a cell-based lipid uptake assay using DGAT1-IN-1.



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DGAT1 Signaling Pathway in Triglyceride Synthesis





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Cell-Based Lipid Uptake Assay Workflow

Experimental Protocols



Cell-Free DGAT1 Enzyme Activity Assay

This assay measures the direct inhibitory effect of DGAT1-IN-1 on DGAT1 enzyme activity in a cell-free system using microsomes as the enzyme source.

Materials:

- Human intestinal microsomes
- DGAT1-IN-1
- 1,2-Dioleoyl-sn-glycerol (DOG)
- [14C]-Oleoyl-CoA
- Bovine Serum Albumin (BSA), fatty acid-free
- Tris-HCl buffer (pH 7.4)
- MgCl2
- Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)
- Thin Layer Chromatography (TLC) plates (silica gel)
- TLC developing solvent (e.g., Hexane:Diethyl ether:Acetic acid, 80:20:1 v/v/v)
- Scintillation counter and scintillation fluid

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of DGAT1-IN-1 in DMSO.
 - Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4) and 25 mM MgCl2.[11]
 - Prepare a substrate mix containing 100 μM 1,2-dioleoyl-sn-glycerol and 25 μM oleoyl-CoA with [14C]oleoyl-CoA as a tracer in the reaction buffer.[11]



- o Dilute human intestinal microsomes in the reaction buffer.
- Enzyme Inhibition:
 - In a microcentrifuge tube, add the desired concentration of DGAT1-IN-1 (or vehicle control - DMSO).
 - Add 5-10 μg of the microsomal protein to each tube.[11]
 - Pre-incubate for 15-30 minutes at room temperature.
- Enzymatic Reaction:
 - Initiate the reaction by adding the substrate mix to the tubes.
 - Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.
- Lipid Extraction:
 - Stop the reaction by adding the lipid extraction solvent.
 - Vortex thoroughly and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
- TLC Separation and Quantification:
 - Spot the extracted lipids onto a TLC plate.
 - Develop the TLC plate in the developing solvent to separate the triglycerides from other lipids.
 - Visualize the lipid spots (e.g., using iodine vapor).
 - Scrape the silica gel corresponding to the triglyceride band into a scintillation vial.
 - Add scintillation fluid and quantify the radioactivity using a scintillation counter.
- Data Analysis:



- Calculate the percentage of DGAT1 inhibition for each concentration of DGAT1-IN-1 compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Lipid Uptake and Triglyceride Synthesis Assay

This assay evaluates the effect of DGAT1-IN-1 on lipid uptake and triglyceride synthesis in a cellular context.

Materials:

- HEK293 cells (or other suitable cell line, e.g., HepG2)
- Cell culture medium (e.g., DMEM with 10% FBS)
- DGAT1-IN-1
- [14C]-Oleic acid
- Bovine Serum Albumin (BSA), fatty acid-free
- Phosphate Buffered Saline (PBS)
- Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
- TLC plates and developing solvent as in the cell-free assay
- Scintillation counter and scintillation fluid

Procedure:

- Cell Culture:
 - Plate HEK293 cells in 12-well or 24-well plates and grow to confluence.



Inhibitor Treatment:

- Prepare various concentrations of DGAT1-IN-1 in the cell culture medium.
- Pre-treat the cells with the DGAT1-IN-1 solutions (or vehicle control) for 1 hour at 37°C.[9]
- Lipid Uptake:
 - Prepare a solution of [14C]oleic acid complexed with fatty acid-free BSA in the cell culture medium (e.g., 10 μM [14C]oleic acid with 0.1% BSA).[9]
 - Remove the pre-treatment medium and add the [14C]oleic acid solution to the cells.
 - Incubate for 4 hours at 37°C.[9]
- Cell Lysis and Lipid Extraction:
 - Wash the cells twice with ice-cold PBS to remove excess radiolabeled fatty acid.[9]
 - Lyse the cells and extract the total cellular lipids using the lipid extraction solvent.
- TLC Separation and Quantification:
 - Follow the same procedure for TLC separation and quantification as described in the cellfree assay protocol.
- Data Analysis:
 - Determine the amount of [14C] incorporated into triglycerides for each treatment condition.
 - Calculate the percentage of inhibition of triglyceride synthesis for each concentration of DGAT1-IN-1 relative to the vehicle control.
 - Determine the IC50 value for the inhibition of cellular triglyceride synthesis.

Conclusion

DGAT1-IN-1 is a valuable tool for studying the role of DGAT1 in lipid metabolism. The provided protocols offer robust methods to assess its inhibitory activity in both isolated enzyme and



cellular systems. These assays are essential for the preclinical evaluation of DGAT1 inhibitors as potential therapeutics for metabolic disorders. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

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